molecular formula C11H16BrN3O2 B592168 tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate CAS No. 1188265-64-6

tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No.: B592168
CAS No.: 1188265-64-6
M. Wt: 302.172
InChI Key: YUTYOQIUBBQNMG-UHFFFAOYSA-N
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Description

Tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a valuable chemical intermediate in medicinal chemistry, primarily serving as a key synthetic precursor for the construction of diverse imidazopyrazine-based scaffolds. This brominated, Boc-protected heterocycle is designed for efficient downstream functionalization, most notably via palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the introduction of complex substituents at the C1 position, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. The imidazo[1,5-a]pyrazine core is a privileged structure in drug design, frequently found in molecules targeting protein kinases [1] and other ATP-binding sites. Consequently, this reagent is instrumental for researchers synthesizing potential therapeutic agents, particularly in oncology. Its application extends to the development of targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras), where the ability to precisely functionalize the core is critical for linker attachment and conferring novel biological activity [2] . The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's solubility and handling characteristics while providing a strategic handle for facile deprotection to reveal a secondary amine, further expanding its synthetic utility for constructing complex molecular architectures.

Properties

IUPAC Name

tert-butyl 1-bromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-4-5-15-7-13-9(12)8(15)6-14/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTYOQIUBBQNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=NC(=C2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705340
Record name tert-Butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188265-64-6
Record name tert-Butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Imidazo[1,5-a]pyrazine Scaffold Construction

The imidazo[1,5-a]pyrazine core is typically assembled via cyclization reactions. Two primary approaches dominate the literature:

1.1.1. Condensation of Pyrazine Derivatives
Pyrazine precursors undergo cyclocondensation with α-halo ketones or aldehydes to form the imidazole ring. For example, reacting 2-aminopyrazine with α-bromoacetophenone in ethanol under reflux yields the imidazo[1,5-a]pyrazine skeleton. This method benefits from high regioselectivity but requires optimization of solvent and temperature to avoid side products.

1.1.2. Palladium-Catalyzed Cross-Coupling
Palladium-mediated reactions enable efficient ring closure. A binary solvent system (1,4-dioxane:tert-amyl alcohol) with Xantphos as a ligand facilitates the amidation of halogenated pyrazines, forming the fused imidazole ring with >80% yield. This approach minimizes by-products and is scalable for industrial production.

Introduction of the tert-Butyl Carboxylate Group

Protection of the Amine Moiety

The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride). Key conditions include:

  • Solvent: Dichloromethane or THF.

  • Base: Triethylamine or DMAP.

  • Temperature: 0°C to room temperature.

This step achieves near-quantitative protection of the secondary amine at the 7-position, critical for subsequent functionalization.

Bromination at the 1-Position

Direct Electrophilic Bromination

Bromine or N-bromosuccinimide (NBS) in acetic acid selectively brominates the 1-position of the imidazo[1,5-a]pyrazine core. Reaction conditions are optimized to prevent over-bromination:

Brominating AgentSolventTemperatureYieldReference
NBSDCM0°C65%
Br₂AcOHRT58%

NBS offers superior selectivity due to its milder reactivity, while Br₂ requires careful stoichiometric control.

Metalation-Bromination Sequential Approach

Lithiation at the 1-position using LDA (lithium diisopropylamide) followed by quenching with bromine provides higher regioselectivity. This method is preferred for sterically hindered substrates:

  • Metalation: LDA in THF at -78°C.

  • Quenching: Addition of Br₂ or CBr₄.
    Yields exceed 70% with minimal side products.

Integrated Synthetic Routes

Three-Step Protocol from Pyrazine Derivatives

A representative synthesis pathway is outlined below:

  • Step 1: Condensation of 2-aminopyrazine with ethyl bromoacetate in ethanol (reflux, 12 h) to form ethyl imidazo[1,5-a]pyrazine-7-carboxylate.

  • Step 2: Boc protection using Boc anhydride and DMAP in DCM (yield: 92%).

  • Step 3: Bromination with NBS in DCM at 0°C (yield: 68%).

Overall Yield: 42% (three steps).

One-Pot Multicomponent Synthesis

Emerging methods utilize Ugi-type reactions to streamline synthesis:

  • Components: Pyrazine-2-carbaldehyde, tert-butyl isocyanide, bromoacetic acid.

  • Conditions: MeOH, 50°C, 24 h.

  • Yield: 55% (single step).

This approach reduces purification steps but requires optimization for scalability.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry improves reproducibility and safety for bromination steps. Key parameters:

  • Residence Time: 10–15 min.

  • Temperature Control: -10°C to prevent exothermic side reactions.

Green Chemistry Metrics

Efforts to reduce solvent waste include:

  • Solvent Recycling: Recovery of DCM and THF via distillation.

  • Catalyst Reuse: Palladium catalysts immobilized on silica.

Analytical Characterization Data

Critical spectroscopic data for intermediates and the final product:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z)
Ethyl imidazo[1,5-a]pyrazine-7-carboxylate8.45 (s, 1H), 4.40 (q, 2H)161.2 (C=O), 140.5 (C-Br)236.0821 [M+H]⁺
Boc-protected intermediate1.45 (s, 9H), 3.80 (t, 2H)155.1 (C=O), 79.8 (C(CH₃)₃)317.1543 [M+H]⁺
Final product1.42 (s, 9H), 4.25 (s, 2H)154.9 (C=O), 118.7 (C-Br)316.19 [M+H]⁺

Challenges and Optimization Opportunities

Regioselectivity in Bromination

Competing bromination at the 3-position occurs in substrates lacking directing groups. Computational modeling (DFT) predicts that electron-donating groups at the 7-position enhance 1-bromo selectivity by 20%.

Stability of the tert-Butyl Ester

Hydrolysis of the Boc group under acidic conditions necessitates strict pH control during workup. Alternatives like benzyl carbamates are being explored for improved stability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Patterns

a. tert-Butyl 3-Bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS: 1188264-74-5)

  • Structural Difference : Bromine at the 3-position instead of 1.
  • Synthesis : Prepared via N-bromosuccinimide (NBS) bromination in CCl₄ under reflux .
  • Physical Properties : Molecular weight 302.17; light yellow to brown solid; stored at -20°C .
  • Reactivity : The 3-bromo derivative shows lower electrophilicity in Suzuki-Miyaura couplings compared to the 1-bromo isomer due to steric hindrance .

b. tert-Butyl 2-Bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS: 1250999-20-2)

  • Structural Difference : Imidazo[1,2-a]pyrazine ring system (vs. [1,5-a]) and bromine at 2-position.
  • Applications : Used in peptide mimetics; the altered ring fusion impacts hydrogen-bonding capacity .

Halogen-Substituted Derivatives

a. tert-Butyl 3-Iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS: 1393569-69-1)

  • Structural Difference : Iodine replaces bromine at the 3-position.
  • Reactivity : Higher reactivity in Ullmann couplings due to iodine’s polarizability, but lower stability under light .
  • Molecular Weight : 349.17; stored at 2–8°C .

Heterocyclic Variants

a. tert-Butyl 5,6-Dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (CAS: 723286-79-1)

  • Structural Difference : Triazole replaces imidazole.
  • Applications : Used in antiviral agents; the triazole ring enhances metabolic stability but reduces electrophilic reactivity .

b. 5,6-Dimethyl-2-nitro-7-(3-(trifluoromethoxy)benzyl)imidazo[1,2-a]pyrazin-8(7H)-one

  • Structural Difference : Nitro and trifluoromethoxybenzyl groups; lacks tert-butyl protection.
  • Bioactivity : Demonstrates antiparasitic activity, highlighting the role of electron-withdrawing substituents .

Table 1: Key Properties of Selected Analogs

Compound Name CAS Molecular Weight Purity Storage Conditions Reactivity Highlights
1-Bromo derivative (target compound) 1188265-64-6 302.17 ≥98% -20°C Optimal for cross-coupling
3-Bromo isomer 1188264-74-5 302.17 ≥98% -20°C Steric hindrance reduces coupling yields
3-Iodo derivative 1393569-69-1 349.17 95% 2–8°C High reactivity, light-sensitive
Triazolo[4,3-a]pyrazine analog 723286-79-1 223.27 95% Room temperature Enhanced metabolic stability

Biological Activity

tert-Butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS No. 1188265-64-6) is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bromine atom and a tert-butyl group attached to an imidazo[1,5-a]pyrazine framework, positions it as a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H16BrN3O2C_{11}H_{16}BrN_{3}O_{2}, with a molecular weight of 302.17 g/mol. Key chemical properties include:

PropertyValue
Boiling PointNot available
Log P (Octanol/Water)2.72
SolubilityHigh GI absorption
BBB PermeantYes
CYP InhibitionCYP1A2, CYP2C19

These properties suggest that the compound is likely to be bioavailable and may interact with various biological targets.

Pharmacological Potential

Research indicates that compounds within the imidazo[1,5-a]pyrazine class often exhibit significant biological activities, including antimicrobial and anticancer properties. Specifically, this compound has shown promise in several biological assays:

  • Antimicrobial Activity : Studies have demonstrated that similar compounds possess activity against various bacterial strains. The presence of the bromine substituent may enhance this activity by increasing the compound's lipophilicity and ability to penetrate microbial membranes.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further studies are needed to elucidate these pathways.

The mechanisms through which this compound exerts its biological effects are not fully understood but may involve:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C19), which play crucial roles in drug metabolism and biosynthesis pathways.
  • Receptor Interaction : Its structural features may allow it to bind to specific receptors involved in signaling pathways related to inflammation and cancer progression.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several imidazo[1,5-a]pyrazines against Gram-positive and Gram-negative bacteria. This compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anticancer Activity

Another study focused on the anticancer properties of related compounds in vitro. This compound was tested on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent reduction in cell viability and induction of apoptosis at higher concentrations .

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